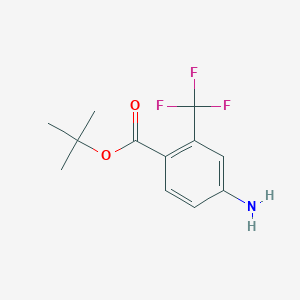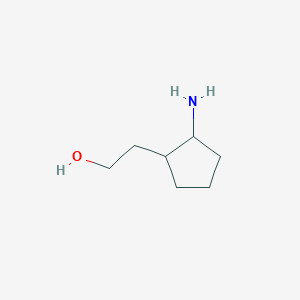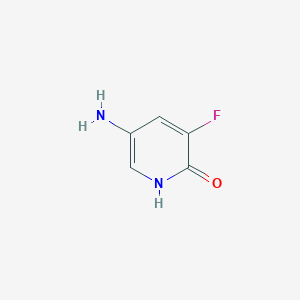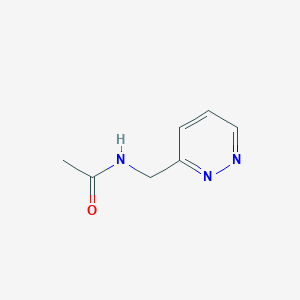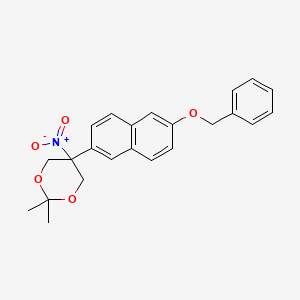
5-(6-(Benzyloxy)naphtalène-2-yl)-2,2-diméthyl-5-nitro-1,3-dioxane
Vue d'ensemble
Description
5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane: is a complex organic compound characterized by its unique structural features, including a benzyloxy group attached to a naphthalene ring, a nitro group, and a dioxane ring
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its structural complexity and functional groups.
Biological Probes: Can be used in the development of probes for studying biological processes at the molecular level.
Medicine
Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent due to its ability to interact with specific biological targets.
Industry
Polymer Synthesis: Utilized in the synthesis of specialized polymers with unique properties for industrial applications.
Chemical Sensors: Development of sensors for detecting specific chemicals or environmental pollutants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane typically involves multiple steps:
-
Formation of the Benzyloxy Naphthalene Intermediate
Starting Materials: Naphthalene, benzyl chloride, and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures.
Process: Naphthalene undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base to form 6-(Benzyloxy)naphthalene.
-
Formation of the Dioxane Ring
Starting Materials: 6-(Benzyloxy)naphthalene, acetone, and a nitroalkane.
Reaction Conditions: Acidic or basic catalysts are used to facilitate the cyclization reaction.
Process: The intermediate undergoes a cyclization reaction with acetone and a nitroalkane to form the dioxane ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the benzyloxy group can lead to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Conducted under mild to moderate temperatures.
Products: Reduction of the nitro group can yield amine derivatives.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Solvent and temperature conditions vary based on the specific substitution reaction.
Products: Substitution reactions can modify the benzyloxy or nitro groups, leading to a wide range of derivatives.
Mécanisme D'action
The mechanism by which 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and nitro groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The dioxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(6-Methoxynaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxane: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
Structural Features: The combination of a benzyloxy group, nitro group, and dioxane ring in 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is unique, providing distinct chemical and physical properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups allows for diverse chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for innovation in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
2,2-dimethyl-5-nitro-5-(6-phenylmethoxynaphthalen-2-yl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-22(2)28-15-23(16-29-22,24(25)26)20-10-8-19-13-21(11-9-18(19)12-20)27-14-17-6-4-3-5-7-17/h3-13H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJBREXGTRXFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743365 | |
| Record name | 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225347-11-4 | |
| Record name | 2,2-Dimethyl-5-nitro-5-[6-(phenylmethoxy)-2-naphthalenyl]-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225347-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

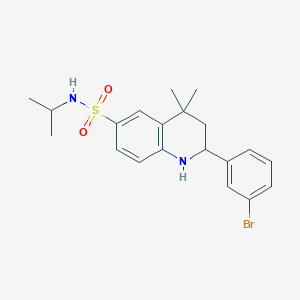
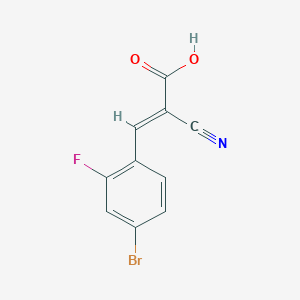
![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
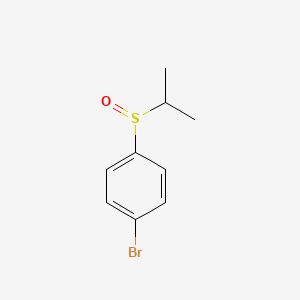
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)
